
3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Quinazoline-2,4-dione derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, novel quinazolinone derivatives demonstrated significant cytotoxic activity, indicating their potential as anticancer agents (Poorirani et al., 2018). This suggests that derivatives like 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione could be explored for similar biological activities.
Herbicide Discovery
Another significant application of quinazoline-2,4-dione derivatives is in the field of herbicide discovery. Compounds with a quinazoline-2,4-dione scaffold have shown promising herbicidal activity against resistant weeds. For example, pyrazole-quinazoline-2,4-dione hybrids exhibited excellent potency against 4-Hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme target for herbicide action, suggesting that derivatives of 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione could be potential candidates for herbicide development (He et al., 2020).
Antimicrobial and Antitumor Evaluation
The antimicrobial and antitumor evaluations of quinazoline-2,4-dione derivatives reveal their potential in pharmaceutical development. For instance, nonclassical acridines, quinolines, and quinazolines derived from dimedone showed significant antimicrobial activity, highlighting the therapeutic potential of quinazoline-2,4-dione derivatives in treating infections and cancer (El‐Sabbagh et al., 2010).
Chemical Synthesis and Optimization
Research on quinazoline-2,4-dione derivatives also extends to chemical synthesis and optimization techniques. Innovative methods have been developed for synthesizing quinazoline-2,4-dione derivatives from carbon dioxide, showcasing advancements in sustainable chemistry (Mizuno et al., 2007). This indicates the versatility of quinazoline-2,4-dione derivatives in chemical synthesis, potentially including the synthesis of 3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is then reacted with 3-(3,4-dimethylphenyl)quinazolin-2,4(1H,3H)-dione to form the second intermediate. The final step involves the coupling of the second intermediate with 2-(bromomethyl)-1,3-dimethylbenzene to form the target compound.", "Starting Materials": [ "4-ethoxybenzohydrazide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium acetate", "4-ethoxyphenylhydrazine", "acetic acid", "phosphorus pentoxide", "3-(3,4-dimethylphenyl)quinazolin-2,4(1H,3H)-dione", "2-(bromomethyl)-1,3-dimethylbenzene" ], "Reaction": [ "Synthesis of 3-(4-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde: 4-ethoxybenzohydrazide is reacted with acetic anhydride and sulfuric acid to form the corresponding acetyl derivative. This is then treated with sodium nitrite and sodium acetate to form the diazonium salt, which is then reacted with 4-ethoxyphenylhydrazine to form the target compound. The compound is then purified by recrystallization.", "Synthesis of second intermediate: 3-(3,4-dimethylphenyl)quinazolin-2,4(1H,3H)-dione is reacted with phosphorus pentoxide to form the corresponding quinazoline-2,4(1H,3H)-dione. This is then reacted with the previously synthesized 3-(4-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde to form the second intermediate. The compound is then purified by column chromatography.", "Coupling of second intermediate with 2-(bromomethyl)-1,3-dimethylbenzene: The second intermediate is dissolved in a suitable solvent and treated with 2-(bromomethyl)-1,3-dimethylbenzene and a base such as potassium carbonate. The reaction mixture is then heated to reflux for several hours to form the target compound. The compound is then purified by column chromatography." ] } | |
CAS番号 |
1207020-36-7 |
製品名 |
3-(3,4-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C27H24N4O4 |
分子量 |
468.513 |
IUPAC名 |
3-(3,4-dimethylphenyl)-1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-4-34-21-13-10-19(11-14-21)25-28-24(35-29-25)16-30-23-8-6-5-7-22(23)26(32)31(27(30)33)20-12-9-17(2)18(3)15-20/h5-15H,4,16H2,1-3H3 |
InChIキー |
AFFAFVINJXXBOO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



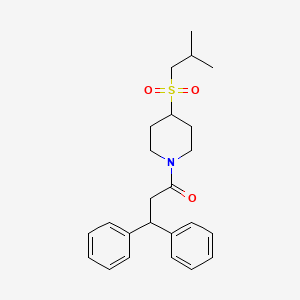
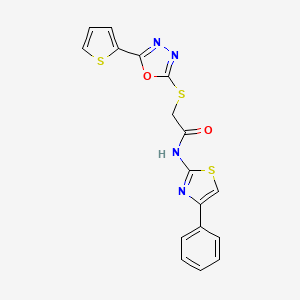
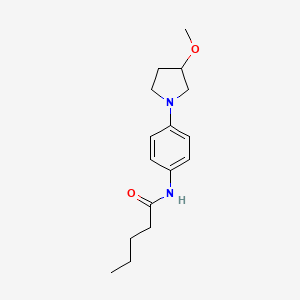
![2-Chloro-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2962055.png)
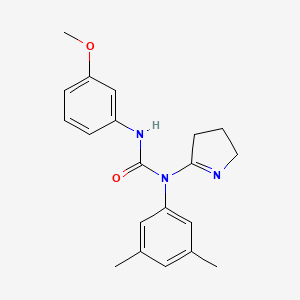
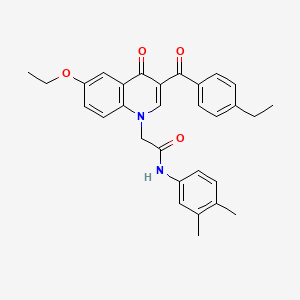
![N-[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl]acetamide](/img/structure/B2962059.png)
![6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2962060.png)

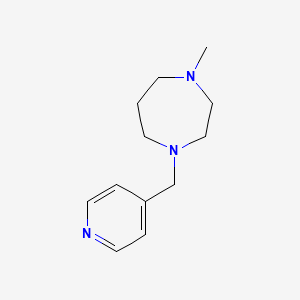

![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate](/img/structure/B2962065.png)
![5-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2962066.png)
![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2962073.png)